molecular formula C7H11N3O B3025540 N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide CAS No. 300731-86-6

N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B3025540
CAS No.: 300731-86-6
M. Wt: 153.18 g/mol
InChI Key: ILCJEJQTTQLILC-UHFFFAOYSA-N
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Description

N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is an organic compound characterized by a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an acetamide group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide typically involves the cyclocondensation of hydrazine derivatives with diketones or β-keto esters. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as high thermal stability or conductivity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dinitro-1H-pyrazol-4-yl)acetamide: Differing by the presence of nitro groups, this compound exhibits different reactivity and applications.

    N-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: Contains a benzoic acid group instead of an acetamide group, leading to different chemical properties and uses.

Uniqueness

N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-4-7(8-6(3)11)5(2)10-9-4/h1-3H3,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCJEJQTTQLILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357568
Record name N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300731-86-6
Record name N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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